N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F3N4O3S and its molecular weight is 362.33. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) delved into the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds showed remarkable properties as photosensitizers in photodynamic therapy, highlighting their potential for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This research suggests a significant application of such chemical structures in medical treatments, specifically in targeting cancer cells through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Activities
Another research avenue explores derivatives of benzenesulfonamides for their potential in treating various diseases. Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives that showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This suggests that modifications of the benzenesulfonamide structure can lead to compounds with multiple therapeutic effects, including significant anticancer and antimicrobial activities (Küçükgüzel et al., 2013).
Enzyme Inhibition and Molecular Docking Studies
The synthesis and characterization of new Schiff bases derived from sulfa drugs have been reported by Alyar et al. (2019), highlighting their effects on enzyme activities and molecular docking studies. These compounds showed significant inhibition on enzymes like cholesterol esterase and tyrosinase, underscoring their potential in developing therapeutic agents targeting specific enzymatic pathways. The molecular docking studies provided insights into the interaction mechanisms of these compounds with target enzymes, paving the way for further optimization and development of effective inhibitors (Alyar et al., 2019).
Antifungal Activity and Chemical Synthesis
Research by Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, which were tested for their antimicrobial activities. The results indicated significant antibacterial and antifungal potential, suggesting the importance of benzenesulfonamide derivatives in developing new antimicrobial agents. This study emphasizes the versatility of benzenesulfonamide-based compounds in addressing various microbial infections (Hassan, 2013).
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . CA IX is a gene that is overexpressed in many solid tumors . It plays a significant role in tumor cell metabolism, particularly in the shift to anaerobic glycolysis and the resulting pH modification .
Mode of Action
The compound acts as an inhibitor of CA IX . By selectively inhibiting this enzyme, the compound can potentially disrupt the metabolic adaptations of tumor cells, making it a promising candidate for antiproliferative agents .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . This pathway is crucial for tumor cells to survive in hypoxic conditions. By inhibiting CA IX, the compound disrupts this pathway, potentially leading to the death of tumor cells .
Result of Action
The compound has shown significant antiproliferative activity against certain cancer cell lines . For instance, some derivatives of the compound demonstrated a significant inhibitory effect against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, one derivative was able to induce apoptosis in MDA-MB-231 .
Properties
IUPAC Name |
N,N-dimethyl-4-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O3S/c1-20(2)24(22,23)9-5-3-8(4-6-9)17-7-10-11(13(14,15)16)18-19-12(10)21/h3-7H,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXDWXRVCBOIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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